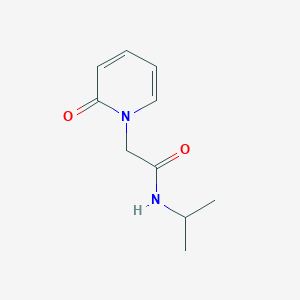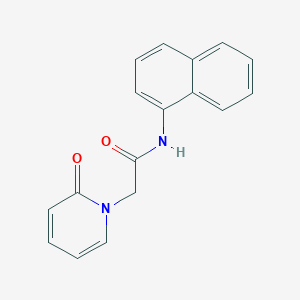
2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide class of compounds and is known for its unique biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to inhibit viral replication by targeting viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide in lab experiments is its unique biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for various research applications. However, one limitation is that its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One possible direction is to further investigate its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential to treat viral infections such as COVID-19. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective synthesis methods for this compound.
In conclusion, 2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a unique chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a versatile compound for various research applications. Further research is needed to fully understand its mechanism of action and to explore its potential for treating various diseases and disorders.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16(10-13(18)17-8-4-5-9-17)14(19)11-6-2-3-7-12(11)15/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLNCLCYNCCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


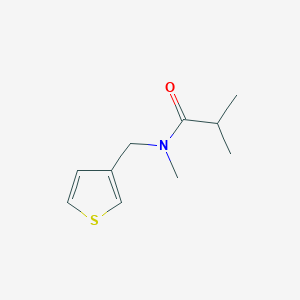
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)
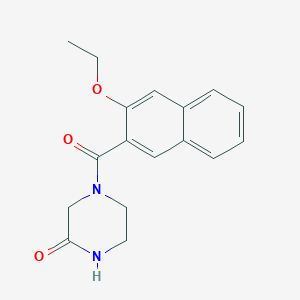

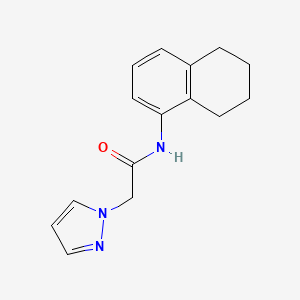
![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
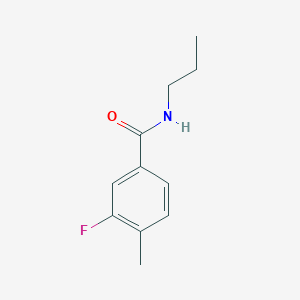
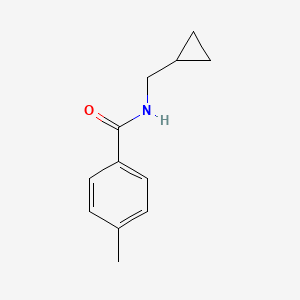
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

